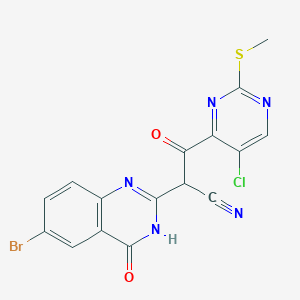![molecular formula C29H27N5O3 B13362732 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13362732.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound that features a benzimidazole moiety fused with an isoindoloquinazoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the isoindoloquinazoline moiety. Key steps include:
Formation of Benzimidazole Derivative: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkyl halide to introduce the 2-methylbutyl group.
Formation of Isoindoloquinazoline Moiety: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under high-temperature conditions.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the isoindoloquinazoline moiety using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Isoindoloquinazoline Derivatives: Compounds with similar structures that may have anticancer or antimicrobial properties.
Uniqueness
What sets N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide apart is its dual moiety structure, combining the properties of both benzimidazole and isoindoloquinazoline. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.
Eigenschaften
Molekularformel |
C29H27N5O3 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
N-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C29H27N5O3/c1-3-17(2)25(26-30-21-13-7-8-14-22(21)31-26)32-24(35)16-33-27-18-10-4-5-11-19(18)29(37)34(27)23-15-9-6-12-20(23)28(33)36/h4-15,17,25,27H,3,16H2,1-2H3,(H,30,31)(H,32,35)/t17-,25-,27?/m0/s1 |
InChI-Schlüssel |
WGCQHQUCQHZAOV-YRYWOCESSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Kanonische SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)
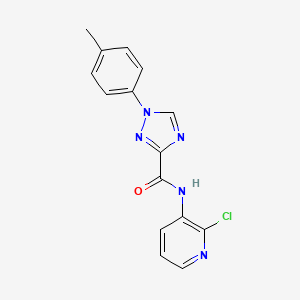
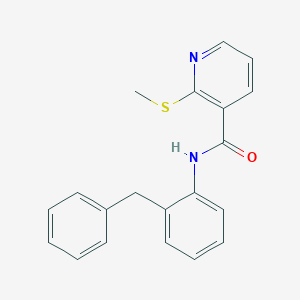



![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
![4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B13362714.png)
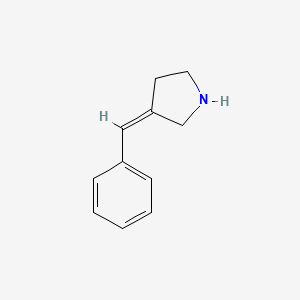
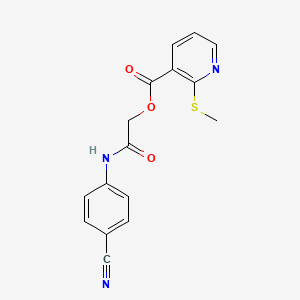
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)
